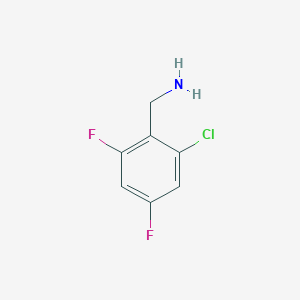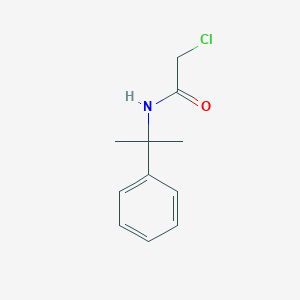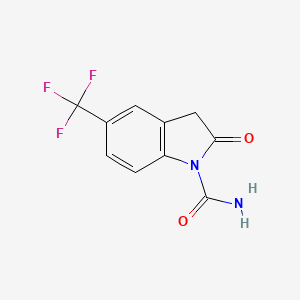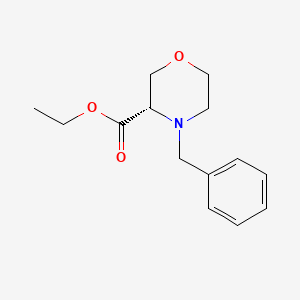
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is a chemical compound characterized by a phthalazinone core structure with a phenylcyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-phenylcyclopropyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenylpiperazine: A simple chemical compound with a phenyl group bound to a piperazine ring.
Diphenylpiperazine: Another related compound with two phenyl groups attached to a piperazine ring.
Uniqueness: 4-(1-Phenylcyclopropyl)phthalazin-1(2H)-one is unique due to its phthalazinone core and phenylcyclopropyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-(1-phenylcyclopropyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C17H14N2O/c20-16-14-9-5-4-8-13(14)15(18-19-16)17(10-11-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
AVNZHEOLFZAECE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)


![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)

![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)







